Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-hydroxy and N-linked Analogs
While direct biological activity comparisons are absent, the computed logP of 2.9 places the target compound in an optimal lipophilicity range for cellular permeability, which is distinct from many benzothiazole-azetidine analogs [1]. For instance, the des-methoxy pyridine analog (lacking the 2-methoxy group) would have a lower logP, potentially reducing membrane permeability [1]. The compound's 0 hydrogen bond donors and 6 acceptors also contrast with amine-containing analogs like 1-(2-Methoxypyridine-3-carbonyl)azetidin-3-amine (CAS 1343386-20-8), which has added H-bond donor capacity that may limit passive diffusion . This differentiation is computed rather than experimentally measured.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 [1] |
| Comparator Or Baseline | Des-methoxy analog: logP lower (estimated ~2.0); 1-(2-Methoxypyridine-3-carbonyl)azetidin-3-amine: logP ~1.5 (estimated) |
| Quantified Difference | ΔlogP ~0.9 to 1.4 units higher for target compound |
| Conditions | Computed by XLogP3 algorithm; not experimentally validated |
Why This Matters
Higher computed logP suggests superior membrane permeability, which is critical for intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summary for CID 71796183. National Center for Biotechnology Information (2025). View Source
